molecular formula C3H2KN3O3 B2421443 Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate CAS No. 2174001-64-8

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2421443
CAS No.: 2174001-64-8
M. Wt: 167.165
InChI Key: FAQFWGVMVLNSRI-UHFFFAOYSA-M
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Description

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. This compound has garnered interest due to its diverse chemical and biological properties .

Scientific Research Applications

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-amino-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazides using tosyl chloride and pyridine . Another method employs PhI(OAc)2 (PIDA) as an oxidant for intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PIDA and reducing agents specific to the desired transformation. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups to the oxadiazole ring .

Mechanism of Action

The mechanism of action of potassium 5-amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino group enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in medicinal chemistry .

Properties

IUPAC Name

potassium;5-amino-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3.K/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQFWGVMVLNSRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)N)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2KN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174001-64-8
Record name potassium 5-amino-1,3,4-oxadiazole-2-carboxylate
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